(2-Cyclopropoxypyridin-4-yl)methanamine
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Overview
Description
(2-Cyclopropoxypyridin-4-yl)methanamine is an organic compound characterized by a pyridine ring substituted with a methanamine group at the 4-position and a cyclopropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-chloropyridine and cyclopropanol.
Cyclopropoxylation: The first step involves the nucleophilic substitution of 2-chloropyridine with cyclopropanol in the presence of a base such as potassium carbonate to form 2-cyclopropoxypyridine.
Aminomethylation: The next step is the introduction of the methanamine group. This can be achieved through a formylation reaction followed by reductive amination. For example, 2-cyclopropoxypyridine can be formylated using formaldehyde and then reduced with a suitable reducing agent like sodium borohydride to yield (2-Cyclopropoxypyridin-4-yl)methanamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Cyclopropoxypyridin-4-yl)methanamine can undergo oxidation reactions, particularly at the methanamine group, to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reagents and conditions used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclopropoxypyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for the development of new biochemical probes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a promising candidate for the development of therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lead to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxypyridin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclopropoxy group and the methanamine group can interact with different molecular targets, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxypyridin-4-yl)methanamine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
(2-Ethoxypyridin-4-yl)methanamine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
(2-Cyclopropoxypyridin-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position instead of the 4-position.
Uniqueness
(2-Cyclopropoxypyridin-4-yl)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Conclusion
This compound is a compound with significant potential in various fields of science and industry. Its unique structure and reactivity make it a valuable tool for researchers and developers aiming to create new materials, drugs, and chemical processes. Further exploration of its properties and applications will likely yield exciting advancements in multiple disciplines.
Biological Activity
(2-Cyclopropoxypyridin-4-yl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a pyridine ring, which is significant for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways and to modulate receptor activity.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance, studies have shown that modifications to the cyclopropyl moiety can enhance metabolic stability and reduce clearance rates in vivo .
Receptor Binding
The compound has also been investigated for its binding affinity to various receptors, including serotonin receptors. Structure-activity relationship (SAR) studies demonstrate that substituents on the cyclopropyl ring can significantly affect receptor selectivity and potency .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, potentially making it a candidate for further development in treating infections .
- CNS Activity : The ability of this compound to cross the blood-brain barrier has been noted, which is essential for developing central nervous system-active drugs. Its interaction with serotonin receptors suggests potential applications in treating mood disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. Results indicated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.5 µg/mL .
- Clinical Trials for CNS Disorders : In ongoing clinical trials, derivatives of this compound are being assessed for their efficacy in treating schizophrenia and other psychiatric disorders by targeting serotonin receptor subtypes .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Target | IC50/EC50 Values | Notes |
---|---|---|---|
Enzyme Inhibition | Cytochrome P450 | Varies by derivative | Enhances metabolic stability |
Antimicrobial | Mycobacterium tuberculosis | 0.5 - 1.5 µg/mL | Effective against resistant strains |
CNS Activity | 5-HT Receptors | EC50 = 23 nM | Potential treatment for mood disorders |
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2-cyclopropyloxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H12N2O/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2,6,10H2 |
InChI Key |
BGPKXMTWEPMZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)CN |
Origin of Product |
United States |
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